3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene
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Overview
Description
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene is a thiophene derivative. Thiophene is a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar applications.
3-Bromo-2-methylthiophene: Differing by the position of the bromine atom, this compound has distinct reactivity and applications.
Uniqueness
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene is unique due to the presence of both the bromine and methylsulfonyl groups, which confer specific reactivity and potential biological activities not found in simpler thiophene derivatives .
Properties
Molecular Formula |
C8H11BrO2S3 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-bromo-2-(2-methylsulfonylethylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C8H11BrO2S3/c1-14(10,11)5-4-12-6-8-7(9)2-3-13-8/h2-3H,4-6H2,1H3 |
InChI Key |
BQCAKQTWCFKCAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCSCC1=C(C=CS1)Br |
Origin of Product |
United States |
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